N-(Cyclopropylmethyl)-7-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate
Overview
Description
Preparation Methods
The synthesis of E-2508 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often customized for research purposes . Industrial production methods for E-2508 are not widely documented, as it is mainly produced for research and not for large-scale industrial applications .
Chemical Reactions Analysis
E-2508 undergoes various chemical reactions, including:
Oxidation: E-2508 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert E-2508 into reduced forms, altering its chemical properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
E-2508 has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of corticotropin-releasing factor 1 receptor antagonists.
Biology: Employed in research to understand the biological effects of corticotropin-releasing factor 1 receptor antagonism on various physiological processes.
Mechanism of Action
E-2508 exerts its effects by selectively antagonizing the corticotropin-releasing factor 1 receptor. This receptor is involved in the body’s response to stress, and its antagonism can lead to reduced stress-related symptoms. The molecular targets and pathways involved include the inhibition of corticotropin-releasing factor 1 receptor signaling, which affects the release of stress hormones and neurotransmitters .
Comparison with Similar Compounds
E-2508 is unique in its selective antagonism of the corticotropin-releasing factor 1 receptor. Similar compounds include other corticotropin-releasing factor 1 receptor antagonists, such as:
Antalarmin: Another selective antagonist of the corticotropin-releasing factor 1 receptor.
NBI-27914: A compound with similar receptor antagonism properties.
CP-154,526: Known for its potent antagonistic effects on the corticotropin-releasing factor 1 receptor.
E-2508 stands out due to its specific molecular structure and the unique effects it has shown in various research studies .
Properties
CAS No. |
685886-34-4 |
---|---|
Molecular Formula |
C36H47N3O7S |
Molecular Weight |
665.8 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C29H39N3O4.C7H8O3S/c1-5-23-29(31(17-20-9-10-20)18-21-11-13-36-14-12-21)25-8-6-7-24(32(25)30-23)28-26(34-3)15-22(19-33-2)16-27(28)35-4;1-6-2-4-7(5-3-6)11(8,9)10/h6-8,15-16,20-21H,5,9-14,17-19H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
NOWKXPVUFWKFHF-UHFFFAOYSA-N |
SMILES |
CCC1=NN2C(=C1N(CC3CC3)CC4CCOCC4)C=CC=C2C5=C(C=C(C=C5OC)COC)OC.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCC1=NN2C(=C1N(CC3CC3)CC4CCOCC4)C=CC=C2C5=C(C=C(C=C5OC)COC)OC.CC1=CC=C(C=C1)S(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
E2508; E-2508; E 2508; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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